molecular formula C8H13NO4 B14244374 Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate CAS No. 387845-35-4

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate

Cat. No.: B14244374
CAS No.: 387845-35-4
M. Wt: 187.19 g/mol
InChI Key: MQHFERBJKZZOIR-UHFFFAOYSA-N
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Description

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with 2-methoxy-2-oxoethylamine under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Properties

CAS No.

387845-35-4

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C8H13NO4/c1-12-6(10)5-9-8(3-4-8)7(11)13-2/h9H,3-5H2,1-2H3

InChI Key

MQHFERBJKZZOIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1(CC1)C(=O)OC

Origin of Product

United States

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